molecular formula C17H24N2O4S B2870980 ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate CAS No. 877649-31-5

ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2870980
CAS No.: 877649-31-5
M. Wt: 352.45
InChI Key: LCVYVXLLCCHRLZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group at position 1 and a tetrahydro-2H-pyran-4-carbonyl moiety at position 4. The tetrahydro-2H-pyran ring is further substituted with a thiophen-2-yl group. The compound’s molecular formula is C₁₇H₂₃N₂O₄S, with a molecular weight of 351.44 g/mol .

Properties

IUPAC Name

ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-2-23-16(21)19-9-7-18(8-10-19)15(20)17(5-11-22-12-6-17)14-4-3-13-24-14/h3-4,13H,2,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVYVXLLCCHRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of piperazine with thiophene derivatives under specific conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further reactivity.

Reagents/Conditions :

  • Aqueous NaOH (2M) in ethanol, reflux for 6–8 hours .

Product :
4-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylic acid.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by elimination of ethanol.

Piperazine Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions.

Acylation

Reagents/Conditions :

  • Acetyl chloride (1.2 eq.), triethylamine (2 eq.), dichloromethane (DCM), 0°C to room temperature .

Product :
N-Acetylated derivatives at one or both piperazine NH positions.

Key Data :

  • IR spectroscopy confirms new amide C=O stretches at ~1650 cm⁻¹ .

Alkylation

Reagents/Conditions :

  • Methyl iodide (1.5 eq.), K₂CO₃ (3 eq.), DMF, 60°C for 12 hours .

Product :
N-Methylpiperazine derivatives, with potential mono- or di-substitution.

Carbonyl Group Reactivity

The tetrahydropyran-4-carbonyl group undergoes nucleophilic addition or reduction.

Reduction to Alcohol

Reagents/Conditions :

  • LiAlH₄ (2 eq.), tetrahydrofuran (THF), 0°C to reflux .

Product :
4-(4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-hydroxymethyl)piperazine-1-carboxylate.

Outcome :
The ketone is reduced to a secondary alcohol, confirmed by loss of the carbonyl peak in IR .

Thiophene Electrophilic Substitution

The thiophene moiety undergoes halogenation at the 5-position due to the directing effect of the 2-substituent.

Reagents/Conditions :

  • Br₂ (1.1 eq.), FeBr₃ (cat.), DCM, 25°C for 2 hours .

Product :
5-Bromo-thiophen-2-yl substituted derivative.

Rationale :
Thiophene’s electron-rich nature facilitates electrophilic aromatic substitution, with bromine preferentially adding to the 5-position .

Tetrahydropyran Ring-Opening

Under strongly acidic conditions, the ether oxygen may participate in ring-opening reactions.

Reagents/Conditions :

  • Concentrated HBr (48%), reflux for 24 hours.

Product :
A diol bromide derivative via cleavage of the ether bond.

Limitation :
This reaction is less favored due to the stability of the tetrahydropyran ring under mild conditions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing into its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thiophene moiety may also play a role in its biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely explored in drug discovery due to their structural adaptability. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound : Ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate Thiophen-2-yl, tetrahydro-2H-pyran, ethyl carboxylate C₁₇H₂₃N₂O₄S 351.44 Predicted enhanced solubility due to pyran oxygen; potential CNS activity (structural analogy)
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate 4-Amino-2-chlorophenyl C₁₃H₁₈ClN₃O₂ 283.75 Antipsychotic activity (structural analog of aripiprazole derivatives)
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-Nitrophenyl C₁₃H₁₇N₃O₄ 279.29 Electron-withdrawing nitro group may enhance reactivity in nucleophilic substitutions
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Thiophen-2-yl, trifluoromethylphenyl C₁₆H₁₃F₃N₂OS 338.35 MAO-B inhibition (analogous to hydrazone derivatives in )
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate 4-Methoxycarbonylphenyl C₁₅H₂₀N₂O₄ 292.33 Increased polarity due to ester group; potential prodrug applications

Key Observations:

Substituent Effects on Solubility :

  • The target compound’s tetrahydro-2H-pyran group introduces two oxygen atoms , enhancing hydrophilicity compared to purely aromatic analogs like the 4-nitrophenyl derivative .
  • In contrast, the trifluoromethyl group in Compound 21 increases lipophilicity, favoring blood-brain barrier penetration .

Chlorophenyl and nitrophenyl analogs (–13) are associated with antipsychotic and antibacterial activities, likely due to halogen- or nitro-mediated receptor interactions .

Synthetic Accessibility :

  • The ethyl carboxylate group in the target compound acts as a protecting group , simplifying piperazine functionalization (analogous to methods in and ) .
  • Coupling reactions (e.g., amidation or reductive amination) are common for attaching carbonyl-containing substituents to piperazine, as seen in and .

Research Findings and Limitations

  • Predictions are based on structural analogs.
  • Thiophene’s Role : Thiophene’s sulfur atom may improve metabolic stability compared to phenyl groups, as seen in Compound 21’s MAO-B inhibition .
  • Tetrahydro-2H-Pyran Advantage : The pyran ring’s oxygen atoms could reduce cytotoxicity by improving solubility, a limitation in highly lipophilic analogs like trifluoromethyl derivatives .

Biological Activity

Ethyl 4-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving:

  • Formation of Tetrahydropyran Ring : This can be achieved via acid-catalyzed cyclization of a suitable precursor.
  • Introduction of the Thiophene Ring : Typically done using cross-coupling reactions such as Suzuki or Stille coupling.
  • Carbamate Formation : The final step involves the reaction with ethyl chloroformate in the presence of a base like triethylamine.

The molecular formula is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S with a molecular weight of 298.36 g/mol, indicating a complex structure that may interact with various biological targets.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the carbamate group may form hydrogen bonds, enhancing binding affinity.
  • Structural Features : The unique combination of thiophene and tetrahydropyran structures allows for diverse interactions at the molecular level, potentially affecting cellular signaling pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies on related piperazine derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thiophene-based compounds have demonstrated efficacy against bacterial and fungal strains, highlighting the importance of structural features in determining biological activity .

Case Studies and Research Findings

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityInvestigated pyrazole derivatives; found significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin .
Recent Synthesis StudiesStructural Activity Relationship (SAR)Explored various derivatives of tetrahydropyran; identified key structural components that enhance biological activity .
Antimicrobial ResearchEfficacy TestingDemonstrated that thiophene derivatives exhibit notable antifungal activity against several strains, suggesting similar potential for the target compound .

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